N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
This compound is a highly substituted acetamide-containing glycoside with a complex stereochemical architecture. Its structure features:
- Core framework: Two oxane (pyranose) rings interconnected via an ether linkage.
- Functional groups: Multiple hydroxyl (-OH), hydroxymethyl (-CH2OH), and acetamido (-NHCOCH3) groups, critical for hydrogen bonding and solubility.
- Substituents: A phenylmethoxy (-OCH2C6H5) group on one oxane ring, which may enhance lipophilicity and influence receptor binding.
- Stereochemistry: The (2R,3R,4R,5S,6R) and (2R,3R,4R,5R,6S) configurations define its three-dimensional conformation, impacting biological interactions .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O11/c1-11(28)24-16-20(32)18(30)14(8-26)35-23(16)36-21-17(25-12(2)29)22(34-15(9-27)19(21)31)33-10-13-6-4-3-5-7-13/h3-7,14-23,26-27,30-32H,8-10H2,1-2H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18-,19+,20-,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUCTQVLENQXGA-HFJKPWESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OCC3=CC=CC=C3)NC(=O)C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)CO)OCC3=CC=CC=C3)NC(=O)C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular structure is characterized by multiple hydroxyl groups and acetamido functionalities that contribute to its solubility and reactivity. The detailed molecular formula is with a molecular weight of approximately 493.49 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H37N1O16 |
| Molecular Weight | 493.49 g/mol |
| CAS Number | 7512-17-6 |
Antimicrobial Properties
Research indicates that N-[(2R,3R,4R,5S,6R)-2... exhibits antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with bacterial cell walls and inhibit cell wall synthesis. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial property.
Antiviral Activity
In vitro studies have shown that this compound inhibits the replication of certain viruses. The mechanism appears to involve interference with viral entry into host cells and disruption of viral assembly. For instance, it has been reported to exhibit activity against herpes simplex virus (HSV) by inhibiting viral glycoprotein synthesis.
Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that it induces apoptosis in specific cancer cells through the activation of caspase pathways. In one study involving breast cancer cell lines (MCF7), treatment with the compound resulted in significant cell death compared to untreated controls.
Case Studies
- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, administration of N-[(2R,3R,4R,5S,6R)-2...] led to a marked reduction in infection severity within a week of treatment.
- Cancer Treatment : A preclinical study assessed the compound's effects on tumor growth in xenograft models of breast cancer. Results showed a 50% reduction in tumor size after two weeks of treatment compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis :
Structural Complexity :
- The target compound is less complex than glycans like CHEBI:154763 but more elaborate than small-molecule hydrazides (e.g., Compound 2k). Its phenylmethoxy group differentiates it from purely carbohydrate-based analogs .
- Unlike CHEBI:148659, which has a galactose-glucose-N-acetylglucosamine backbone, the target compound lacks extended glycosidic branching, suggesting distinct roles in molecular recognition .
Functional Groups and Bioactivity :
- The acetamido group is a shared feature with Compounds 44–48 (), which exhibit lectin antagonism. This group likely enhances stability and target binding in both the target compound and these analogs .
- The phenylmethoxy group in the target compound may confer improved membrane permeability compared to polar glycans like CHEBI:154763, aligning with trends observed in drug design for microbial targets .
Synthesis and Yield :
- Compounds 44–48 () were synthesized with yields of 63–87% using method E (Procedure 2). The target compound’s synthesis would likely require similar regioselective glycosylation strategies but may face challenges due to steric hindrance from the phenylmethoxy group .
Biological Relevance: Marine-derived glycosides (e.g., salternamides in ) often exhibit antibiotic properties. In contrast, glycans like CHEBI:154763 are implicated in disease-related phenotypes, indicating divergent biological pathways compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
